2-METHYL-N-(4-METHYLPYRIDIN-2-YL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE
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Overview
Description
2-METHYL-N-(4-METHYLPYRIDIN-2-YL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple pyridine rings and a hexahydroquinoline core. The presence of these functional groups makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(4-METHYLPYRIDIN-2-YL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of ortho-toluylchloride with 2-amino-4-picoline, followed by further functionalization to introduce the hexahydroquinoline core . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(4-METHYLPYRIDIN-2-YL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyridine rings.
Scientific Research Applications
2-METHYL-N-(4-METHYLPYRIDIN-2-YL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(4-METHYLPYRIDIN-2-YL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide: This compound shares a similar pyridine structure but differs in the presence of a benzamide group.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another related compound with a pyridine core and additional functional groups.
Uniqueness
2-METHYL-N-(4-METHYLPYRIDIN-2-YL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its hexahydroquinoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N4O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-13-8-10-24-18(11-13)26-22(28)19-14(2)25-16-6-3-7-17(27)21(16)20(19)15-5-4-9-23-12-15/h4-5,8-12,20,25H,3,6-7H2,1-2H3,(H,24,26,28) |
InChI Key |
GJDVVWAKKGHRTG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CN=CC=C4)C(=O)CCC3)C |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CN=CC=C4)C(=O)CCC3)C |
Origin of Product |
United States |
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